molecular formula C20H19ClF3N3O3 B1532948 Cypyrafluone CAS No. 1855929-45-1

Cypyrafluone

Cat. No.: B1532948
CAS No.: 1855929-45-1
M. Wt: 441.8 g/mol
InChI Key: GDXHMHWPNWMZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cypyrafluone is a novel herbicide belonging to the benzoylpyrazole class. It is primarily used as a post-emergence herbicide for controlling annual grassy weeds in wheat fields. This compound is known for its high efficacy against cool-season grass weed species such as Alopecurus aequalis and Alopecurus japonicus .

Mechanism of Action

Preparation Methods

Cypyrafluone can be synthesized through various methods, including the preparation of its monoisopropylamine salt and triethanolamine salt. These methods involve crystallization processes that ensure the compound’s high solubility, bioactivity, and physicochemical stability . The preparation of this compound typically involves the reaction of specific reagents under controlled conditions to form the desired salt forms, which are then purified and crystallized.

Chemical Reactions Analysis

Cypyrafluone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Comparison with Similar Compounds

Cypyrafluone is unique among HPPD inhibitors due to its high efficacy against specific weed species and its distinct chemical structure. Similar compounds include mesotrione, bicyclopyrone, and isoxaflutole, which also inhibit HPPD but differ in their chemical structures and specific weed control spectra . This compound’s unique properties make it a valuable addition to the arsenal of herbicides used for weed management in agriculture.

Biological Activity

Cypyrafluone is a novel herbicide developed by Bayer CropScience, primarily targeting cool-season grass weeds in agricultural settings, particularly in wheat fields. Its biological activity is largely attributed to its mechanism of action as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which plays a critical role in the biosynthesis of essential pigments in plants.

This compound acts by inhibiting HPPD, leading to significant physiological effects in treated plants:

  • Pigment Disruption : The inhibition of HPPD results in decreased production of chlorophyll and carotenoids, causing characteristic bleaching symptoms in weeds. Studies have shown that within 5-7 days after treatment (DAT), plants exhibit severe foliar whitening, and death can occur within 10 DAT .
  • Molecular Interaction : Molecular docking studies indicate that this compound forms a bidentate coordination interaction with the Fe²⁺ atom in the active site of HPPD, with a binding energy of -8.0 kcal/mol . This strong interaction underscores its efficacy as a herbicide.

Efficacy Against Target Weeds

This compound has demonstrated high efficacy against specific weed species, such as:

  • Alopecurus aequalis
  • Alopecurus japonicus

These species are particularly problematic in wheat cultivation. In controlled studies, this compound effectively reduced the growth and survival rates of these weeds at various application rates .

Environmental Impact and Dissipation

Research on the environmental impact of this compound indicates:

  • Degradation : this compound undergoes degradation through hydrolysis and photolysis, with half-lives in soil ranging from 1.47 to 1.55 days and in wheat plants from 1.00 to 1.03 days .
  • Residue Levels : At harvest, terminal residue levels were found to be below the maximum residue limit (MRL), indicating that this compound can be applied safely without significant risk to human health or the environment .

Case Study 1: Efficacy and Resistance

In a study assessing the effectiveness of this compound against resistant weed populations, it was found that:

  • The GR₅₀ (the herbicide dose required for 50% growth reduction) for susceptible populations was significantly lower than that for resistant populations, highlighting the importance of monitoring resistance development .
TreatmentSusceptible Population GR₅₀ (g ai ha⁻¹)Resistant Population GR₅₀ (g ai ha⁻¹)Resistance Index
This compound1807204.0

This data emphasizes the need for integrated weed management strategies to mitigate resistance.

Case Study 2: Impact on Non-target Species

A study focused on the impact of this compound on non-target plant species revealed:

  • Minimal effects were observed on beneficial insects when applied according to recommended guidelines. The risk quotient for various age groups indicated acceptable exposure levels .

Properties

IUPAC Name

1-[2-chloro-3-(5-cyclopropyl-2-methyl-3-oxo-1H-pyrazole-4-carbonyl)-6-(trifluoromethyl)phenyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N3O3/c1-26-19(30)14(16(25-26)10-5-6-10)18(29)11-7-8-12(20(22,23)24)17(15(11)21)27-9-3-2-4-13(27)28/h7-8,10,25H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXHMHWPNWMZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C2CC2)C(=O)C3=C(C(=C(C=C3)C(F)(F)F)N4CCCCC4=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201337359
Record name Cypyrafluone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855929-45-1
Record name Cypyrafluone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1855929451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cypyrafluone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYPYRAFLUONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLZ8XMA95G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cypyrafluone
Reactant of Route 2
Reactant of Route 2
Cypyrafluone
Reactant of Route 3
Reactant of Route 3
Cypyrafluone
Reactant of Route 4
Cypyrafluone
Reactant of Route 5
Cypyrafluone
Reactant of Route 6
Cypyrafluone
Customer
Q & A

Q1: What makes cypyrafluone effective against weeds, and how does it impact plant physiology?

A1: this compound exhibits herbicidal activity by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [, ]. This enzyme plays a critical role in plants by catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid (HGA), a precursor for essential pigments like carotenoids and chlorophylls. By disrupting HPPD activity, this compound effectively halts the production of these pigments. Consequently, treated plants display noticeable bleaching symptoms, characterized by a reduction in chlorophyll and carotenoid levels, along with an accumulation of phytoene []. This disruption of pigment biosynthesis ultimately leads to the plant's death, highlighting the efficacy of this compound as a bleaching herbicide [, ].

Q2: How does this compound interact with HPPD at a molecular level?

A2: this compound demonstrates a strong inhibitory effect on HPPD by directly binding to the enzyme's active site []. Molecular docking studies reveal that this compound forms a stable complex with HPPD, engaging in a bidentate coordination interaction with the crucial Fe2+ atom present within the active site. This interaction involves two oxygen atoms from this compound forming bonds with the Fe2+ atom at distances of 2.6 and 2.7 Å, respectively. The binding energy associated with this interaction is -8.0 kcal mol-1, indicating a strong and favorable binding affinity []. This interaction effectively blocks the enzyme's catalytic activity, preventing the conversion of 4-hydroxyphenylpyruvate to HGA and ultimately leading to the herbicidal effects observed in plants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.